2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine

Medicinal Chemistry Physicochemical Profiling Drug Design

Features a unique pyrimidine core with a reactive chloromethyl electrophile and a piperidine ring that imparts an ideal CNS drug-like profile (XlogP 1.9, TPSA 29, pKa ~10) for blood-brain barrier penetration. Essential for reproducible SAR studies in kinase inhibitor and GABAA receptor modulator programs. Differentiates from morpholine analogs in solubility and permeability.

Molecular Formula C10H14ClN3
Molecular Weight 211.69 g/mol
CAS No. 105950-92-3
Cat. No. B172086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine
CAS105950-92-3
Synonyms2-(chloromethyl)-4-(piperidin-1-yl)pyrimidine
Molecular FormulaC10H14ClN3
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC=C2)CCl
InChIInChI=1S/C10H14ClN3/c11-8-9-12-5-4-10(13-9)14-6-2-1-3-7-14/h4-5H,1-3,6-8H2
InChIKeyVYVADFIUIBMSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3): Sourcing Guide for a Distinct Heterocyclic Building Block


2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3) is a heterocyclic small molecule with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . It features a pyrimidine core functionalized with a reactive chloromethyl group at the 2-position and a piperidine ring at the 4-position. This structure confers a distinct physicochemical profile, including a calculated XlogP of 1.9 and a topological polar surface area (TPSA) of 29 Ų [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry, where the chloromethyl moiety serves as a key electrophilic handle for further derivatization.

Why 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3) Cannot Be Casually Replaced by Other Amino-Pyrimidine Analogs


Substituting 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine with a close analog, such as its pyrrolidine or morpholine counterparts, is not a neutral decision for procurement or experimental design. While these compounds share the reactive chloromethyl handle, the identity of the 4-position amine significantly alters key physicochemical properties that govern downstream performance. As demonstrated in the quantitative evidence below, the piperidine ring imparts a unique combination of lipophilicity (XlogP) and polar surface area (TPSA) that differs from analogs. These variations directly influence parameters like membrane permeability, solubility, and metabolic stability, making the specific compound essential for reproducibility in structure-activity relationship (SAR) studies and scalable synthesis [1][2].

Quantitative Differentiation of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3) from Key Analogs


Lipophilicity (XlogP) Comparison: Piperidine vs. Pyrrolidine Analog

The lipophilicity of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is calculated as XlogP = 1.9, which is nearly identical to that of its pyrrolidine analog (XlogP = 1.88) [1][2]. While this difference is small (0.02 log units), it is important to note that both compounds have the same TPSA (29 Ų). Therefore, the primary differentiation from the pyrrolidine analog lies not in lipophilicity but in the larger molecular size (MW 211.69 vs. 197.66) and the distinct three-dimensional shape and basicity conferred by the six-membered piperidine ring versus the five-membered pyrrolidine ring. This can influence binding site occupancy and metabolic stability.

Medicinal Chemistry Physicochemical Profiling Drug Design

Polar Surface Area (TPSA) Comparison: Piperidine vs. Morpholine Analog

The topological polar surface area (TPSA) of 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine is 29 Ų [1]. In contrast, the morpholine analog, 2-(chloromethyl)-4-(morpholin-4-yl)pyrimidine, is predicted to have a higher TPSA due to the additional oxygen atom in the morpholine ring. While a precise experimental value for the morpholine analog was not located in the accessible primary literature, class-level inference from analogous morpholino-pyrimidines suggests an increase in TPSA of approximately 10-15 Ų, which would significantly impact membrane permeability and CNS penetration potential. This makes the piperidine analog a preferred choice for programs targeting intracellular or CNS targets where lower TPSA is advantageous.

Medicinal Chemistry Permeability Prediction Drug Design

Molecular Weight and Synthetic Handle Differentiation

2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine has a molecular weight of 211.69 g/mol . This is higher than the pyrrolidine analog (197.66 g/mol) and the dimethylamino analog (171.63 g/mol), but lower than many more complex heterocyclic intermediates. The chloromethyl group provides a reactive electrophilic center for nucleophilic substitution, enabling efficient diversification into libraries of compounds. The piperidine ring, a common motif in FDA-approved drugs, offers a balance of basicity (pKa ~10) that can enhance solubility and target engagement compared to non-basic or less basic amines.

Synthetic Chemistry Intermediate Sourcing Medicinal Chemistry

Optimal Research and Industrial Use Cases for 2-(Chloromethyl)-4-(piperidin-1-yl)pyrimidine (CAS 105950-92-3)


CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low TPSA

The compound's XlogP of 1.9 and low TPSA of 29 Ų [1] make it a promising scaffold for central nervous system (CNS) drug discovery, where passive diffusion across the blood-brain barrier is critical. Its piperidine ring provides a basic center (pKa ~10) that can enhance solubility and target engagement within the CNS. Medicinal chemists should prioritize this building block when designing libraries for neurological targets, as it offers a favorable balance of permeability and solubility compared to more polar morpholine analogs or less lipophilic dimethylamino derivatives.

Diversification of Kinase Inhibitor Scaffolds via Nucleophilic Substitution

The reactive chloromethyl group at the 2-position of the pyrimidine ring serves as a versatile electrophilic handle for introducing diverse nucleophiles (amines, thiols, alcohols) [1]. This makes the compound an ideal intermediate for generating focused libraries of kinase inhibitors, as pyrimidines are a privileged scaffold in kinase drug discovery. The piperidine substituent can be retained to explore SAR or later modified through further functionalization. Procurement of this specific intermediate ensures access to a well-defined starting point for structure-activity relationship (SAR) studies.

Synthesis of Benzimidazole and Pyridylimidazole Derivatives for GABAA Receptor Modulation

Patents describe the use of haloalkyl pyrimidines, including this class of compounds, as intermediates in the production of benzimidazole and pyridylimidazole derivatives with high selectivity for the benzodiazepine site of GABAA receptors [2]. The specific substitution pattern (2-chloromethyl, 4-piperidinyl) may offer advantages in terms of synthetic efficiency and final compound potency. Researchers developing novel anxiolytics or anticonvulsants should consider this compound as a key building block for constructing GABAA receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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